![molecular formula C18H17ClN2O2 B5726352 3-[2-(4-chloro-3,5-dimethylphenoxy)ethyl]-4(3H)-quinazolinone](/img/structure/B5726352.png)
3-[2-(4-chloro-3,5-dimethylphenoxy)ethyl]-4(3H)-quinazolinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[2-(4-chloro-3,5-dimethylphenoxy)ethyl]-4(3H)-quinazolinone is a chemical compound with potential therapeutic properties. It belongs to the family of quinazolinone derivatives, which have been extensively studied for their biological activities.
Wirkmechanismus
The mechanism of action of 3-[2-(4-chloro-3,5-dimethylphenoxy)ethyl]-4(3H)-quinazolinone is not fully understood. However, it has been suggested that it exerts its biological activity through the inhibition of specific enzymes or signaling pathways. For example, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. It has also been shown to inhibit the activity of protein kinase C (PKC), a signaling molecule involved in cell growth and differentiation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-[2-(4-chloro-3,5-dimethylphenoxy)ethyl]-4(3H)-quinazolinone have been studied in various experimental models. It has been shown to reduce the production of inflammatory mediators such as prostaglandins and cytokines. It has also been shown to induce apoptosis in cancer cells and inhibit angiogenesis. In addition, it has been shown to inhibit the replication of herpes simplex virus type 1 and 2.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 3-[2-(4-chloro-3,5-dimethylphenoxy)ethyl]-4(3H)-quinazolinone in lab experiments include its high yield and purity, as well as its potential therapeutic properties. However, its limitations include the need for further studies to fully understand its mechanism of action and potential side effects.
Zukünftige Richtungen
There are several potential future directions for the study of 3-[2-(4-chloro-3,5-dimethylphenoxy)ethyl]-4(3H)-quinazolinone. These include:
1. Further studies to understand its mechanism of action and potential side effects.
2. Exploration of its potential therapeutic properties in other disease models, such as autoimmune diseases and neurological disorders.
3. Development of novel derivatives with improved bioactivity and pharmacokinetic properties.
4. Investigation of its potential as a lead compound for drug discovery.
5. Studies to understand its potential role in combination therapy with other drugs.
In conclusion, 3-[2-(4-chloro-3,5-dimethylphenoxy)ethyl]-4(3H)-quinazolinone is a chemical compound with potential therapeutic properties. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further studies are needed to fully understand its potential as a therapeutic agent.
Synthesemethoden
The synthesis of 3-[2-(4-chloro-3,5-dimethylphenoxy)ethyl]-4(3H)-quinazolinone involves the reaction of 2-(4-chloro-3,5-dimethylphenoxy)ethylamine with anthranilic acid in the presence of a catalyst. The reaction proceeds through a condensation reaction followed by cyclization to form the quinazolinone ring. The yield of the reaction is typically high, and the purity of the final product can be achieved through recrystallization.
Wissenschaftliche Forschungsanwendungen
3-[2-(4-chloro-3,5-dimethylphenoxy)ethyl]-4(3H)-quinazolinone has been studied for its potential therapeutic properties in various disease models. It has been shown to exhibit anti-inflammatory, anticancer, and antiviral activities. In particular, it has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. It has also been shown to have potent antiviral activity against herpes simplex virus type 1 and 2.
Eigenschaften
IUPAC Name |
3-[2-(4-chloro-3,5-dimethylphenoxy)ethyl]quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN2O2/c1-12-9-14(10-13(2)17(12)19)23-8-7-21-11-20-16-6-4-3-5-15(16)18(21)22/h3-6,9-11H,7-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDVMKOPMJYWXSQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1Cl)C)OCCN2C=NC3=CC=CC=C3C2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[2-(4-chloro-3,5-dimethylphenoxy)ethyl]-4(3H)-quinazolinone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-({[(2-bromophenyl)amino]carbonyl}amino)benzoic acid](/img/structure/B5726272.png)
![2,3-dichloro-N-[2-(1-cyclohexen-1-yl)ethyl]-4-methoxybenzenesulfonamide](/img/structure/B5726280.png)
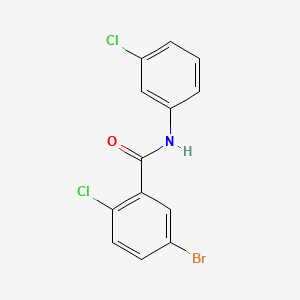

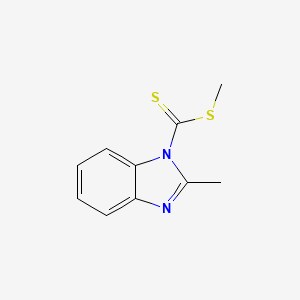
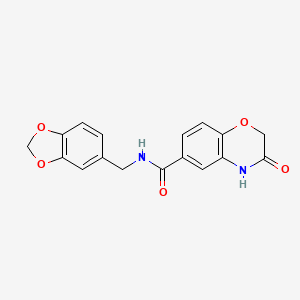
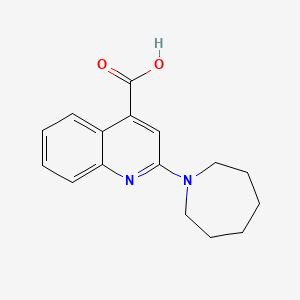
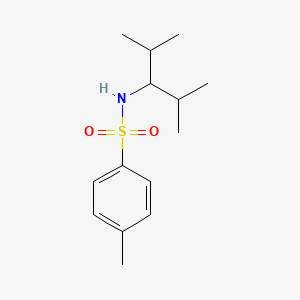
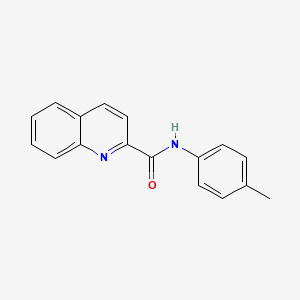

![3-benzyl-6-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5726349.png)
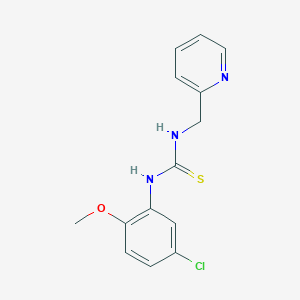
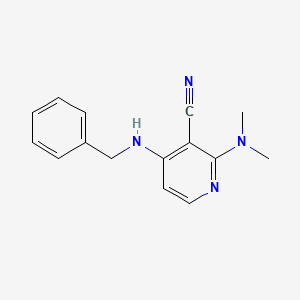
![2-[4-(2-methylbenzoyl)-1-piperazinyl]pyrimidine](/img/structure/B5726388.png)